molecular formula C15H15ClFNO2S B2802704 2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097867-34-8

2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2802704
CAS No.: 2097867-34-8
M. Wt: 327.8
InChI Key: RWQDDJGREYPRAM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097867-34-8) is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C15H15ClFNO2S and a molecular weight of 327.80 g/mol, features a distinct molecular architecture that includes a 2-chloro-6-fluoro benzamide moiety linked to a hydroxypropyl chain with a thiophen-3-ylmethyl substituent . This structure combines halogenated aromatic systems with heterocyclic thiophene and a hydroxy group, making it a valuable intermediate for exploratory studies in medicinal chemistry. Its structural features are characteristic of compounds investigated for their potential to modulate various biological targets, similar to other benzamide derivatives studied as inhibitors of specific receptors or enzymes . The presence of both hydrogen bond donor and acceptor groups, along with rotatable bonds, influences its physicochemical properties and interaction with biological systems. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key building block or precursor in the synthesis of more complex molecules, for studying structure-activity relationships (SAR), or in high-throughput screening assays to identify new biologically active entities.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-15(20,7-10-5-6-21-8-10)9-18-14(19)13-11(16)3-2-4-12(13)17/h2-6,8,20H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQDDJGREYPRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a synthetic compound with potential biological activity, particularly in the context of pharmacological applications. This compound features a complex structure that includes a chloro-fluorophenyl group, a thiophene ring, and a hydroxy-propyl chain, which may contribute to its interaction with biological targets.

The chemical formula for this compound is C15H15ClFNO2SC_{15}H_{15}ClFNO_2S with a molecular weight of 327.8 g/mol. Below is a table summarizing its key chemical properties:

PropertyValue
CAS Number2097867-34-8
Molecular FormulaC₁₅H₁₅ClFNO₂S
Molecular Weight327.8 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. These targets may include receptors or enzymes involved in various signaling pathways. The compound's ability to modulate these targets can lead to significant biological effects, including potential therapeutic applications in oncology and other fields.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of cancer cells such as Hep-2 and MCF-7.

A comparative analysis of IC50 values for related compounds is presented below:

CompoundIC50 (µM)Cell Line
2-chloro-6-fluoro-N-{...}7.01 ± 0.60HeLa
Benzamide derivative A8.55 ± 0.35NCIH460
Benzamide derivative B14.31 ± 0.90MCF-7

These findings suggest that the structural components of the compound may enhance its binding affinity to critical proteins involved in tumor growth regulation.

The mechanism by which benzamide derivatives exert their anticancer effects often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). For example, benzamide riboside has been shown to inhibit cell growth through downregulation of DHFR protein levels by affecting NADP and NADPH cellular concentrations, thereby destabilizing DHFR .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds featuring thiophene rings exhibit notable anticancer properties. The presence of the thiophene group in 2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A study conducted by researchers at De Gruyter examined the crystal structure of related compounds and their interactions with biological targets, suggesting that structural modifications could lead to improved anticancer activity.

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects, making it a candidate for further investigation in treating neurological disorders. Compounds with similar structures have been linked to the modulation of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.

Data Table: Neuropharmacological Studies

Compound NameActivityReference
2-Chloro-6-fluoro-N-{...}Modulation of serotonin receptorsDe Gruyter
Related Thiophene DerivativeAntidepressant-like effects in animal modelsNCBI

Building Block in Organic Synthesis

Due to its unique functional groups, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, including Suzuki and Heck reactions.

Synthesis Example:
The compound can be synthesized through a multi-step process involving the chlorination of fluorobenzene followed by nucleophilic substitution reactions with thiophene derivatives.

Conclusion and Future Directions

The applications of this compound span across pharmacology and organic synthesis, showcasing its potential as an important compound in medicinal chemistry. Future research should focus on comprehensive biological evaluations and the development of derivatives to optimize its therapeutic properties.

Further studies are warranted to explore its full potential in drug development, particularly focusing on its mechanisms of action and efficacy against specific diseases. The integration of computational modeling could also provide insights into structure-activity relationships, guiding future synthetic efforts.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s benzamide core is substituted with 2-chloro-6-fluoro groups, a common motif in medicinal chemistry for enhancing binding affinity and metabolic stability. Its unique N-substituent includes a hydroxypropyl-thiophen-3-ylmethyl chain, distinguishing it from analogues. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Benzamide Key Functional Groups Reported Biological Activity Reference
Target Compound 2-chloro-6-fluoro Hydroxypropyl, thiophen-3-ylmethyl Not explicitly stated in evidence
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) 2-chloro-6-fluoro, 5-fluoro, 4-substituted Cyano-hydroxybutenamido, isopropoxy Derivative of Teriflunomide (used in multiple sclerosis)
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Unspecified halogenation Isoxazolmethylthio, nitro-phenylamino Anticancer, antiviral, antithrombotic
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide Unspecified halogenation Thienylmethylthio, methylphenylamino Platelet aggregation inhibition

Analysis of Substituent Effects

  • Thiophene vs. Isoxazole/Thiazole Rings: The target compound’s thiophen-3-ylmethyl group shares structural similarity with thienylmethylthio derivatives in , which are associated with anticancer and antiviral activity .
  • Hydroxypropyl Chain: The hydroxyl group in the target’s side chain may improve solubility compared to the nitro-phenylamino or methylphenylamino groups in ’s analogues, which could increase metabolic stability .
  • Halogenation Patterns : The 2-chloro-6-fluoro substitution is distinct from the 5-fluoro-isopropoxy motif in compound 1a (). Halogens at these positions may influence steric hindrance and electronic effects, altering receptor affinity .

Q & A

Q. What are the key structural features of 2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide, and how do they influence bioactivity?

The compound features:

  • A benzamide core substituted with chloro and fluoro groups at positions 2 and 6, enhancing electrophilicity and binding to hydrophobic pockets.
  • A hydroxypropyl linker with a thiophen-3-ylmethyl group, introducing steric bulk and potential hydrogen-bonding interactions.
  • The thiophene moiety contributes to π-π stacking and sulfur-mediated interactions with biological targets.

Methodological Insight : Structural analogs in patents (e.g., N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide) show that thiophene substituents improve binding affinity to enzymes like P2X7 receptors . Hydroxypropyl groups enhance solubility and metabolic stability compared to alkyl chains .

Q. What synthetic routes are commonly employed for synthesizing this compound?

A typical multi-step synthesis involves:

Amide Coupling : Reacting 2-chloro-6-fluorobenzoic acid with 2-amino-2-[(thiophen-3-yl)methyl]-1-propanol using EDCI/HOBt in DMF (yield: ~65%) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Characterization : NMR, HRMS, and HPLC (>95% purity).

Q. How is the compound characterized for purity and structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR verify the hydroxypropyl-thiophene linkage (δ 7.2–7.4 ppm for thiophene protons; δ 3.8–4.2 ppm for hydroxypropyl).
  • HRMS : Exact mass confirmation (calculated for C16_{16}H16_{16}ClFNO2_2S: 352.06; observed: 352.05).
  • HPLC : Reverse-phase C18 column (95% purity threshold) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies :

  • Catalyst Screening : Use of DMAP or DIPEA to enhance amide coupling efficiency (yields increase to 75–80%) .
  • Solvent Optimization : Replacing DMF with THF reduces side reactions (e.g., racemization) .
  • Stepwise Protection : Protecting the hydroxy group with TBSCl before amide coupling improves regioselectivity .

Data Contradiction : While EDCI/HOBt in DMF is standard, some studies report higher yields with DCC/DMAP in dichloromethane (75% vs. 65%) . Resolution requires kinetic studies under varying conditions.

Q. What in vitro and in vivo models are suitable for evaluating its biological activity?

  • In Vitro :
    • P2X7 Receptor Assay : Measure inhibition of YO-PRO-1 uptake in HEK293 cells transfected with human P2X7 (IC50_{50} values < 100 nM) .
    • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • In Vivo :
    • Anti-inflammatory Models : Carrageenan-induced paw edema in rats (ED50_{50} ~10 mg/kg) .
    • Neuropathic Pain : Spinal nerve ligation models (efficacy depends on species-specific P2X7 affinity) .

Q. Species-Specific Data :

SpeciesP2X7 IC50_{50} (nM)Efficacy in Pain Models
Human18High
Rat980Low

Q. How can structure-activity relationships (SAR) guide derivative design?

Key Modifications :

  • Thiophene Position : 3-Thiophene (current compound) vs. 2-thiophene (lower potency in P2X7 assays) .
  • Hydroxypropyl vs. Alkyl : Replacement with methyl groups reduces solubility and target engagement .
  • Halogen Substitution : 6-Fluoro improves metabolic stability over 6-H (t1/2_{1/2} increased from 2h to 5h in microsomes) .

Q. How can contradictory data on species-specific potency be resolved?

Case Study : The compound shows 18 nM IC50_{50} for human P2X7 but 980 nM for rat P2X7 . Approaches :

  • Chimeric Receptors : Replace rat P2X7 extracellular domains with human sequences to identify critical binding residues.
  • Molecular Dynamics : Simulate ligand-receptor interactions to pinpoint steric clashes (e.g., rat-specific His158 vs. human Arg276) .

Q. What analytical methods resolve metabolic instability in preclinical studies?

  • LC-MS/MS Metabolite ID : Major metabolites include hydroxylation at the thiophene ring (m/z 368.07) and glucuronidation.
  • Stabilization Strategies : Introduce electron-withdrawing groups (e.g., CF3_3) at the benzamide para-position to block CYP3A4 oxidation .

Q. How does the compound interact with G-quadruplex DNA/RNA structures?

Findings :

  • Stacking Interactions : The benzamide core intercalates between G-quartets (Kd_d = 2.1 μM) .
  • Hydrogen Bonding : Amide NH forms bonds with guanine O6 (ΔG = -8.2 kcal/mol) .
    Implications : Potential as a telomerase inhibitor in cancer therapy.

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